N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
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Overview
Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as HFOA, is a chemical compound that has been widely studied in scientific research. It is a unique compound with potential applications in various fields, including medicine, agriculture, and materials science.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves the protection of the hydroxyl group on the tetrahydrofuran ring, followed by the reaction of the protected tetrahydrofuran with oxalyl chloride to form the oxalyl derivative. The oxalyl derivative is then reacted with the amine to form the final product.
Starting Materials
3-hydroxytetrahydrofuran, Oxalyl chloride, Ammonia, Diethyl ether, Methanol, Triethylamine, Chloroform
Reaction
Step 1: Protection of the hydroxyl group on the tetrahydrofuran ring using diethyl ether and triethylamine, Step 2: Reaction of the protected tetrahydrofuran with oxalyl chloride in chloroform to form the oxalyl derivative, Step 3: Deprotection of the tetrahydrofuran ring using ammonia in methanol, Step 4: Reaction of the oxalyl derivative with the amine in methanol to form the final product
Mechanism Of Action
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical And Physiological Effects
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in lab experiments is its ability to form stable complexes with certain drugs, which may enhance their efficacy. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are many future directions for research on N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide. One area of research could focus on further elucidating its mechanism of action, which may lead to the development of new drugs with improved efficacy. Another area of research could focus on the development of new materials using N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, which may have unique properties and applications. Additionally, more research could be done on the potential use of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in agriculture, particularly as a fungicide. Overall, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a promising compound with many potential applications, and further research is needed to fully understand its potential.
Scientific Research Applications
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have antitumor activity and may be useful in the treatment of cancer. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs. In agriculture, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been shown to have antifungal activity and may be useful in the development of new fungicides. In materials science, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been studied for its potential use in the synthesis of new materials with unique properties.
properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c8-5(10)6(11)9-3-7(12)1-2-13-4-7/h12H,1-4H2,(H2,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADPMMHQGNUXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide |
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